Phenoxazine

Antioxidant Radical Scavenging Autoxidation Inhibition

Phenoxazine (CAS 135-67-1) is a rigid, planar tricyclic heteroaromatic electron donor, critical for high-efficiency TADF OLED emitters and potent antioxidant additives. Its oxygen bridge yields a >5x higher peroxyl radical-trapping rate constant at 37°C versus its sulfur analog phenothiazine, and it maintains essential DNA-binding affinity where phenazine analogs fail. For procurement, direct substitution with in-class heterocycles (phenothiazine or phenazine) without re-validation is a high-risk sourcing strategy that compromises device EQE or biological target engagement. Choose high-purity Phenoxazine to ensure reproducible performance.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 135-67-1
Cat. No. B087303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxazine
CAS135-67-1
Synonyms3H-phenoxazine
phenoxazine
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC=CC=C3O2
InChIInChI=1S/C12H9NO/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
InChIKeyTZMSYXZUNZXBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxazine (CAS 135-67-1): Technical Baseline and Key Procurement Considerations


Phenoxazine (CAS 135-67-1) is a tricyclic heteroaromatic compound featuring an oxygen atom bridging two phenyl rings, which imparts a rigid, planar structure and a stable conjugated π-system [1]. This core is a versatile building block for advanced materials and bioactive molecules, with its electron-rich nature making it a strong electron donor in organic electronics [2]. Unlike its sulfur analog phenothiazine, the oxygen bridge in phenoxazine alters its electronic properties, redox potential, and radical stability, leading to distinct performance characteristics in applications ranging from OLED emitters to antioxidant additives [3].

Why Phenoxazine (135-67-1) Cannot Be Directly Substituted by Phenothiazine or Phenazine in Critical Applications


Procurement professionals and researchers should avoid the assumption that in-class heterocycles like phenothiazine or phenazine are functionally equivalent to phenoxazine. The substitution of a sulfur (phenothiazine) or a second nitrogen (phenazine) for the bridging oxygen atom fundamentally alters the compound's redox behavior, excited-state dynamics, and intermolecular interactions [1]. This leads to significant, quantifiable differences in critical performance metrics, including radical-trapping rate constants, electroluminescence quantum efficiency, and biological target binding affinity, directly impacting the outcome of experiments and the performance of manufactured devices [2][3]. Therefore, direct substitution without re-validation is a high-risk procurement strategy.

Quantitative Performance Evidence: Phenoxazine vs. Key Comparators


Superior Ambient-Temperature Radical-Trapping Activity vs. Phenothiazine

Phenoxazine is a superior radical-trapping antioxidant (RTA) compared to its sulfur analog phenothiazine at ambient temperatures. The second-order rate constant for the reaction with peroxyl radicals (ROO˙) was measured as 3.9 × 10⁷ M⁻¹ s⁻¹ for phenoxazine at 37 °C, which is over 5 times greater than the 7.6 × 10⁶ M⁻¹ s⁻¹ measured for phenothiazine under identical conditions [1].

Antioxidant Radical Scavenging Autoxidation Inhibition

OLED External Quantum Efficiency (EQE) Beyond Theoretical Fluorescent Limits

As a strong electron donor in a Donor-Acceptor (D-A) architecture, phenoxazine enables Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. A device using a phenoxazine-dibenzophenazine D-A compound as an emitter achieved an external quantum efficiency (EQE) that exceeds the theoretical maximum for prompt fluorescent emitters [1]. This is in direct contrast to devices using conventional fluorescent emitters or even some phosphorescent emitters that rely on precious metals like iridium, highlighting a performance and cost advantage.

OLED TADF Emitter Organic Electronics

Superior DNA Binding Affinity of Phenoxazine Chromophore vs. Phenazine Analog

In a study on the chemotherapeutic agent actinomycin D, replacing the natural phenoxazone chromophore with a phenazine analog resulted in a compound that 'does bind to DNA, but less tightly than either [actinomycin D] or the 2-deamino derivative of [actinomycin D]' [1]. This direct comparison of core heterocycles demonstrates that the oxygen-containing phenoxazine/phenoxazone system provides superior DNA binding affinity, a critical parameter for intercalating agents.

Antibiotic Analogs DNA Intercalation Chromophore Engineering

High-Impact Application Scenarios for Phenoxazine (135-67-1) Based on Evidenced Differentiation


Development of Metal-Free, High-Efficiency TADF OLED Emitters

Phenoxazine is a premier building block for creating donor-acceptor type thermally activated delayed fluorescence (TADF) emitters. Its strong electron-donating ability, when paired with a suitable acceptor, enables the small singlet-triplet energy gap (ΔEST) required for efficient reverse intersystem crossing. As demonstrated by D-A compounds based on phenoxazine and dibenzophenazine, this architecture allows OLEDs to achieve external quantum efficiencies that surpass the theoretical limits of conventional fluorescent devices, providing a pathway to high-performance, cost-effective, and metal-free displays [1].

Formulation of High-Efficacy Antioxidant Packages for Ambient-Temperature Applications

For applications demanding superior radical scavenging at or near ambient temperatures, phenoxazine offers a clear performance advantage over its sulfur analog, phenothiazine. The quantitative data showing a >5x higher rate constant for peroxyl radical trapping at 37 °C supports its selection as a more potent antioxidant additive in formulations for lubricants, polymers, or biological systems where oxidative degradation at moderate temperatures is a primary concern [1].

Design of High-Affinity DNA Intercalators and Chromophore-Dependent Antibiotics

In medicinal chemistry, the phenoxazine core is critical for maintaining high DNA-binding affinity. Comparative studies with phenazine analogs show a clear loss of binding strength upon substituting the oxygen bridge. Therefore, when the mechanism of action relies on strong intercalation (e.g., in analogs of actinomycin D), the phenoxazine/phenoxazone scaffold is the non-negotiable starting point to preserve target engagement and potential therapeutic efficacy [1].

Engineering Solution-Processable Hole-Transport Layers for Perovskite Solar Cells and PLEDs

Phenoxazine is a versatile core for designing cost-effective hole-transport materials (HTMs) as alternatives to expensive options like spiro-OMeTAD. Its derivatives, such as 1,3,5-tri(10H-phenoxazin-10-yl)benzene (3PXZ), are solution-processable and have been shown to improve the quantum efficiency of polymer light-emitting diodes (PLEDs) compared to devices without an HTL, demonstrating its value in enhancing the performance of next-generation printed electronics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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